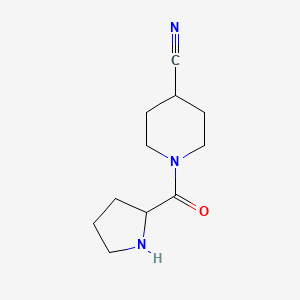![molecular formula C10H13ClN2O3 B1478972 5-(2-chlorobutanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2098104-46-0](/img/structure/B1478972.png)
5-(2-chlorobutanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Vue d'ensemble
Description
5-(2-Chlorobutanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, also known as CBTHP, is a heterocyclic compound that contains a pyrrolo[3,4-c]pyrrole ring system. It is a highly versatile compound, with a wide range of applications in the fields of science and medicine. CBTHP is used in the synthesis of a variety of drugs and pharmaceuticals, as well as in the production of polymers and other materials. It can also be used as an intermediate in the synthesis of other compounds.
Applications De Recherche Scientifique
Photoluminescent Materials
The compound's derivatives, specifically diketopyrrolopyrrole (DPP) and its variations, have been explored for their photoluminescent properties. Polymers containing DPP units show strong photoluminescence and good solubility, making them suitable for electronic applications due to their high photochemical stability (Beyerlein & Tieke, 2000). Furthermore, these polymers have been found to exhibit strong fluorescence and high quantum yields, indicating potential for use in optoelectronic materials (Zhang & Tieke, 2008).
Organic Optoelectronic Materials
Several derivatives of DPP have been synthesized under mild conditions for potential applications in novel organic optoelectronic materials. These derivatives exhibit altered optical properties with the variation in the electron-donating strength of substituents, indicating potential for use in biological systems and as acid-base indicators due to increased water solubility (Zhang, Song, Bi, Wu, Yu, & Wang, 2014).
Pigment Applications
Compounds consisting of DPP chromophore system have been studied for their utility as pigments. Structural studies of these compounds help understand the effects of substituents on molecular structure, which is critical for their application as pigments (Fujii, Ohtani, Kodama, Yamamoto, & Hirayama, 2002).
Polymer Semiconductor Applications
DPP derivatives have been used as building blocks in the construction of copolymers for use in organic thin-film transistors. These copolymers exhibit promising charge transport performance, indicating their potential in semiconductor applications (Guo, Sun, & Li, 2014).
Mécanisme D'action
In the context of photocatalysis, DPP-based compounds can absorb light across a wide range of wavelengths, from ultraviolet to near-infrared . Upon absorption of light, these compounds can undergo various photochemical reactions, leading to the formation of new chemical products .
In perovskite solar cells, DPP-based compounds can serve as efficient hole transporting layers . The hole mobility and energy levels of these compounds are important factors in the performance of the solar cells .
Propriétés
IUPAC Name |
5-(2-chlorobutanoyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3/c1-2-7(11)10(16)13-3-5-6(4-13)9(15)12-8(5)14/h5-7H,2-4H2,1H3,(H,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMLRNZPGHIXOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC2C(C1)C(=O)NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478891.png)



![(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1478896.png)
![8-(Methoxymethyl)-6-(piperidin-4-yl)-6-azaspiro[3.4]octane](/img/structure/B1478897.png)
![3-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1478899.png)
![3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478901.png)
![3-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1478902.png)
![(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1478905.png)
![3-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478908.png)
![8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-amine](/img/structure/B1478909.png)

